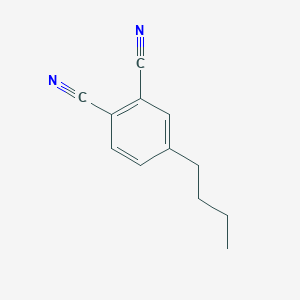
4-Butylbenzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butylbenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H12N2. It consists of a benzene ring substituted with a butyl group and two cyano groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylbenzene-1,2-dicarbonitrile typically involves the following steps:
Nitration of Benzene: The benzene ring is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino groups are converted to diazonium salts, which are then replaced with cyano groups using copper(I) cyanide in the Sandmeyer reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction parameters and minimize human error.
化学反应分析
Types of Reactions
4-Butylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano groups can be achieved using hydrogen gas and a metal catalyst, resulting in the formation of primary amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Nitric acid and sulfuric acid for nitration; halogens and Lewis acids for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
科学研究应用
4-Butylbenzene-1,2-dicarbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 4-Butylbenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic aromatic substitution reactions, where the electron-rich aromatic ring attacks electrophiles, leading to the formation of substituted benzene derivatives.
Reduction and Oxidation: The cyano groups can be reduced to amines or oxidized to carboxylic acids, depending on the reaction conditions.
相似化合物的比较
4-Butylbenzene-1,2-dicarbonitrile can be compared with other benzene derivatives such as:
Toluene: Similar in structure but with a methyl group instead of a butyl group.
Benzonitrile: Contains a single cyano group attached to the benzene ring.
Phthalonitrile: Contains two cyano groups at the 1 and 2 positions but lacks the butyl group.
Uniqueness
The presence of both the butyl group and two cyano groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to other benzene derivatives .
属性
CAS 编号 |
128954-24-5 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
4-butylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-3-4-10-5-6-11(8-13)12(7-10)9-14/h5-7H,2-4H2,1H3 |
InChI 键 |
FPPCUGINEFWRQA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C=C1)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


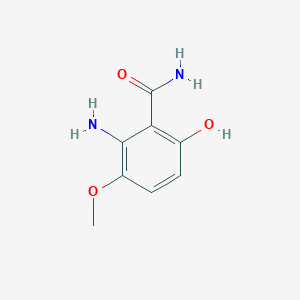
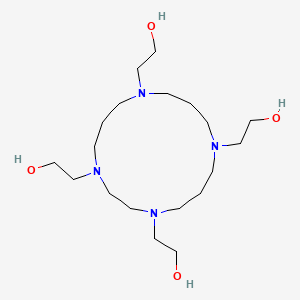
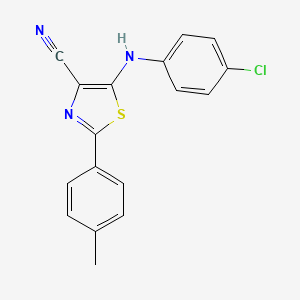
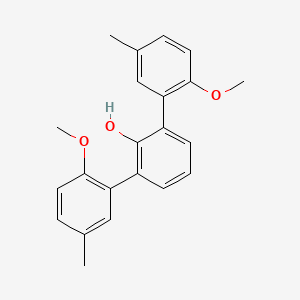
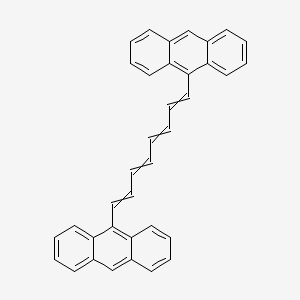
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
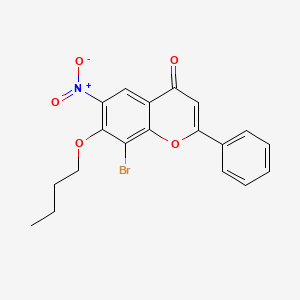
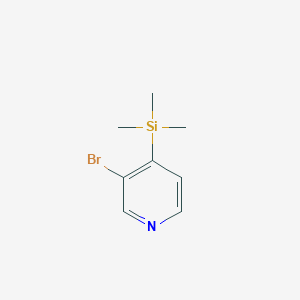
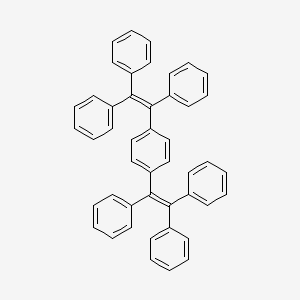
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
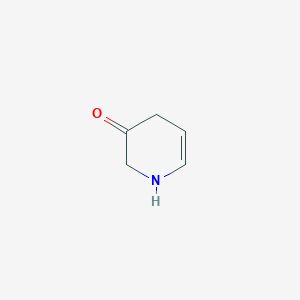
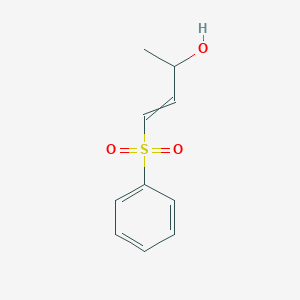
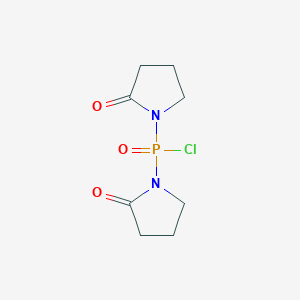
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
